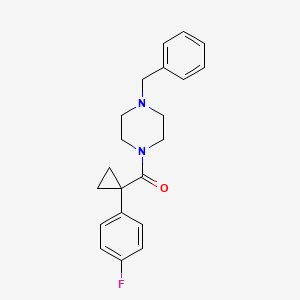

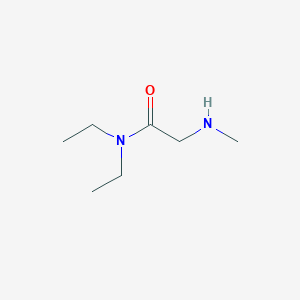

![molecular formula C11H16ClNO B2420278 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2411180-63-5](/img/structure/B2420278.png)

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

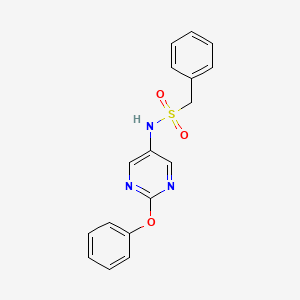

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride, also known as LY404039, is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of mGluR2/3 agonists and has been shown to modulate the glutamatergic neurotransmission system.

科学的研究の応用

Synthesis and Chemical Properties

- Amino acid methyl ester hydrochlorides, similar in structure to [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol; hydrochloride, are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is effective for both natural and synthetic amino acids, including aromatic and aliphatic varieties (Li & Sha, 2008).

- The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, structurally related to the query compound, is obtained through Steglich esterification and analyzed using various spectroscopic techniques (Nesterkina et al., 2017).

- In another example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Chemical Reactions and Derivatives

- Cyclopropenone oxime hydrochlorides are prepared from corresponding cyclopropenones and hydroxylamine hydrochloride in methanol, indicating the reactivity of cyclopropyl compounds in chemical synthesis (Yoshida et al., 1988).

- Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is synthesized via optical resolutions, demonstrating the potential for creating enantiomerically pure compounds from racemic mixtures (Shiraiwa et al., 2006).

- The synthesis of 3-amino-3-deoxy-L-talose and its derivatives showcases the versatility of cyclopropyl compounds in carbohydrate chemistry (Hünenberger et al., 1994).

Catalysis and Organic Chemistry

- Cyclopropylmethyl and (trans-2-phenylcyclopropyl)methyl radical clocks are used to study the lifetimes of triplet state biradicals, highlighting the importance of cyclopropyl groups in radical chemistry (Smart et al., 1997).

- The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its transformation into various enantiomers demonstrate the potential for cyclopropyl compounds in stereoselective synthesis (Kovalenko & Kulinkovich, 2011).

Radical Chemistry and Enzymatic Reactions

- The study of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol and their reactivity in aqueous solutions contributes to our understanding of radical chemistry and enzymatic reactions (Bietti et al., 2006).

特性

IUPAC Name |

[(1R,2R)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXWZGKZFMSPFU-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

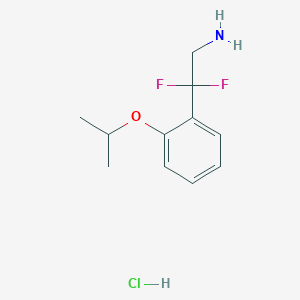

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

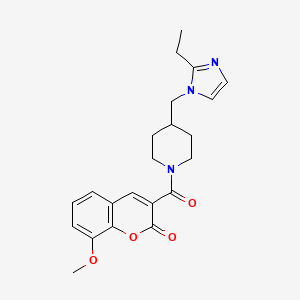

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)

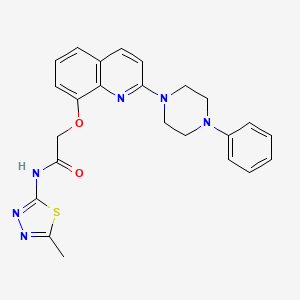

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)